

A Technical Guide to the Physical Properties of Boc-D-Ala-OMe

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Compound of Interest

Compound Name: Boc-D-Ala-OMe

Cat. No.: B558577

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Introduction

N-tert-Butoxycarbonyl-D-alanine methyl ester (**Boc-D-Ala-OMe**) is a crucial chiral building block in synthetic organic chemistry, particularly in the fields of peptide synthesis and pharmaceutical development. As a protected amino acid derivative, its physical properties are fundamental to its application in the synthesis of complex peptides and other bioactive molecules. This technical guide provides a comprehensive overview of the key physical and chemical characteristics of **Boc-D-Ala-OMe**, complete with detailed experimental protocols for their determination and illustrative workflows for its synthesis and application.

Core Physical and Chemical Properties

A summary of the key physical and chemical properties of **Boc-D-Ala-OMe** is presented below. These values represent a consensus from various chemical suppliers and databases, providing a reliable reference for researchers.

Property	Value	References
Molecular Formula	C ₉ H ₁₇ NO ₄	
Molecular Weight	203.24 g/mol	[1]
Appearance	White powder or solid	[1][2][3]
Melting Point	34-37 °C (lit.)	[1][2]
Optical Rotation	[α] ²⁰ /D +45° (c = 1 in methanol)	[1][3]
Density	1.03 g/mL at 25 °C (lit.)	[1][2]
CAS Number	91103-47-8	[1][2]
Solubility	Soluble in methanol.	[1]
Flash Point	113 °C (closed cup)	[1]

Experimental Protocols

The following sections detail the methodologies for determining the key physical properties of **Boc-D-Ala-OMe**.

Melting Point Determination (Capillary Method)

The melting point of **Boc-D-Ala-OMe** can be determined using a standard melting point apparatus, such as a Mel-Temp or a Thiele tube.[2]

Apparatus and Materials:

- Melting point apparatus (e.g., Mel-Temp or Thiele tube)
- Capillary tubes (sealed at one end)
- **Boc-D-Ala-OMe** sample, finely powdered
- Thermometer (calibrated)
- Heating medium (silicone oil for Thiele tube)

Procedure:

- **Sample Preparation:** A small amount of finely powdered **Boc-D-Ala-OMe** is packed into a capillary tube to a height of 2-3 mm.[2]
- **Apparatus Setup:** The capillary tube is placed in the heating block of the melting point apparatus or attached to a thermometer and submerged in the oil of a Thiele tube.
- **Heating:** The sample is heated at a steady and slow rate, approximately 1-2 °C per minute, as the temperature approaches the expected melting point.[2]
- **Observation:** The temperature at which the first liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded. This range is the melting point of the sample. For a pure compound, this range should be narrow.

Optical Rotation Measurement

The specific rotation of **Boc-D-Ala-OMe** is a measure of its chirality and is determined using a polarimeter.[4][5]

Apparatus and Materials:

- Polarimeter
- Sodium lamp (D-line, 589 nm)
- Polarimeter cell (1 dm)
- Volumetric flask (e.g., 10 mL)
- Analytical balance
- **Boc-D-Ala-OMe** sample
- Methanol (spectroscopic grade)

Procedure:

- **Solution Preparation:** Accurately weigh approximately 100 mg of **Boc-D-Ala-OMe** and dissolve it in methanol in a 10 mL volumetric flask. Ensure the final concentration is precisely 1 g/100 mL ($c=1$).
- **Instrument Calibration:** The polarimeter is calibrated to zero using a blank solution (methanol).
- **Measurement:** The polarimeter cell is rinsed and filled with the prepared solution of **Boc-D-Ala-OMe**. The observed rotation (α) is measured at a constant temperature, typically 20 °C.
- **Calculation of Specific Rotation:** The specific rotation ($[\alpha]$) is calculated using the formula: $[\alpha] = \alpha / (l \times c)$ where:
 - α is the observed rotation in degrees.
 - l is the path length of the polarimeter cell in decimeters (dm).
 - c is the concentration of the solution in g/mL.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is used to confirm the chemical structure of **Boc-D-Ala-OMe**.^[6]

Apparatus and Materials:

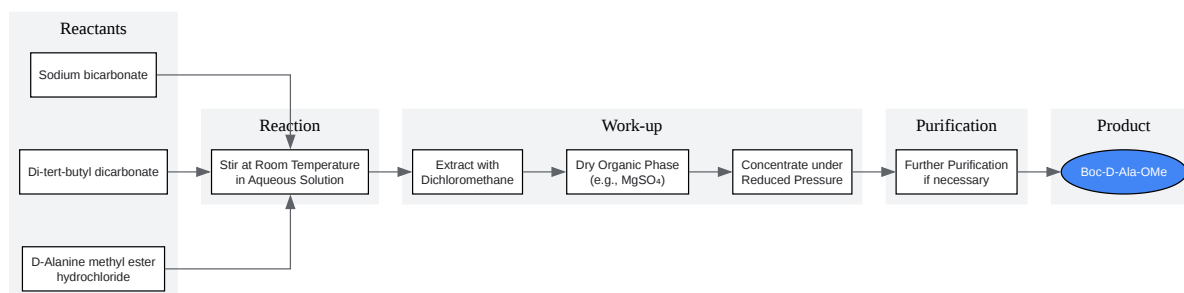
- NMR spectrometer
- NMR tubes
- **Boc-D-Ala-OMe** sample (5-25 mg)
- Deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard.
- Pipette

Procedure:

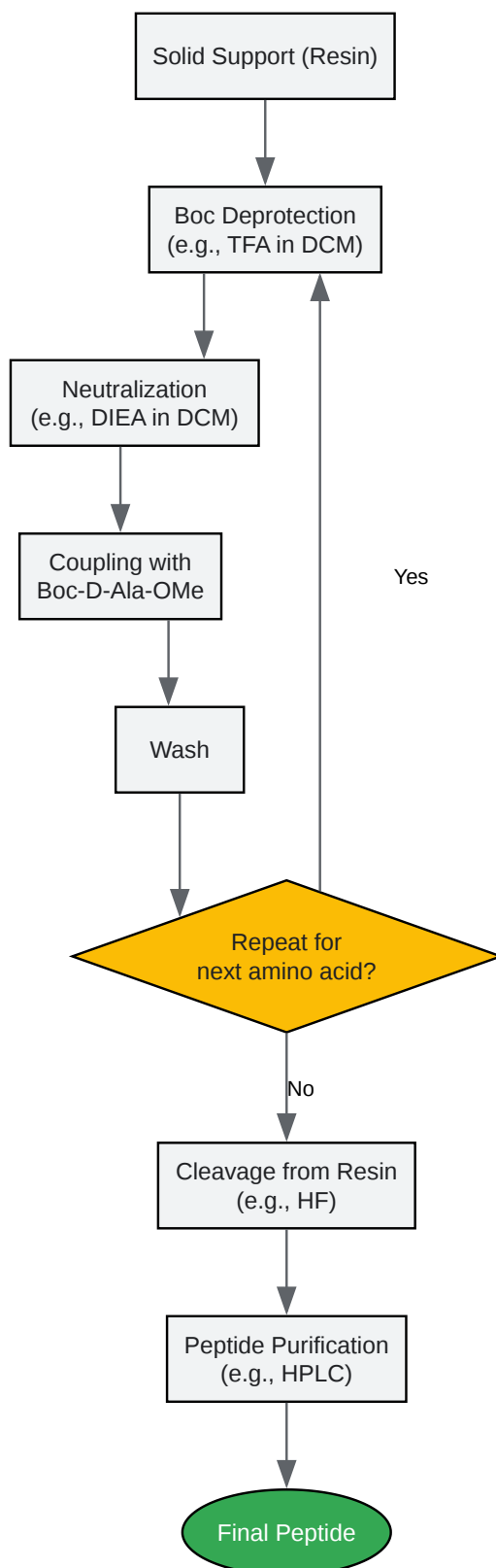
- Sample Preparation: Dissolve 5-25 mg of **Boc-D-Ala-OMe** in approximately 0.6-0.7 mL of CDCl_3 containing TMS in an NMR tube.[6]
- Instrument Setup: The NMR spectrometer is prepared by inserting the sample, locking onto the deuterium signal of the solvent, and shimming the magnetic field to achieve optimal resolution.
- Data Acquisition: The ^1H NMR spectrum is acquired according to the instrument's standard operating procedures.
- Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, and the spectrum is phase and baseline corrected. The chemical shifts are referenced to the TMS signal at 0 ppm. The expected ^1H NMR spectrum for **Boc-D-Ala-OMe** in CDCl_3 would show signals corresponding to the methyl protons of the alanine and ester groups, the methine proton of the alanine backbone, and the tert-butyl protons of the Boc protecting group.[1]

Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key experimental workflows involving **Boc-D-Ala-OMe**.



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Caption: Synthesis workflow for **Boc-D-Ala-OMe**.[Click to download full resolution via product page](#)

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